molecular formula C19H16N2O4S B12609651 1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- CAS No. 646514-98-9

1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-

Cat. No.: B12609651
CAS No.: 646514-98-9
M. Wt: 368.4 g/mol
InChI Key: PALBXULMPBKEOM-UHFFFAOYSA-N
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Description

1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indole ring substituted with acetic acid, a cyanophenyl sulfonyl group, and two methyl groups. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.

    Acylation: The acetic acid moiety can undergo acylation reactions to form esters or amides.

Scientific Research Applications

1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, influencing cellular processes such as signal transduction and gene expression. The cyanophenyl sulfonyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .

Comparison with Similar Compounds

1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl- lies in its specific substitutions, which confer unique chemical and biological properties.

Properties

CAS No.

646514-98-9

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[3-(4-cyanophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

InChI

InChI=1S/C19H16N2O4S/c1-12-3-8-17-16(9-12)19(13(2)21(17)11-18(22)23)26(24,25)15-6-4-14(10-20)5-7-15/h3-9H,11H2,1-2H3,(H,22,23)

InChI Key

PALBXULMPBKEOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=C(C=C3)C#N)C)CC(=O)O

Origin of Product

United States

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